molecular formula C25H20FN3O4S B2607697 N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901242-99-7

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B2607697
CAS No.: 901242-99-7
M. Wt: 477.51
InChI Key: KNRHFUIKZJAMPE-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide (hereafter referred to by its full systematic name) is a structurally complex molecule featuring a 1,3-benzodioxole moiety linked via an acetamide bridge to a substituted imidazole-thioether scaffold. The compound’s molecular formula is C₂₅H₁₈FN₃O₄S, with a molecular weight of 487.49 g/mol (calculated from ). The sulfanyl (-S-) linker between the acetamide and imidazole may contribute to redox activity or disulfide bond formation in biological systems. Though direct pharmacological data for this compound are absent in the provided evidence, structural analogs (e.g., benzimidazole- and imidazole-based sulfonamides/sulfanyls) are frequently investigated for anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O4S/c1-31-19-9-4-16(5-10-19)24-28-23(15-2-6-17(26)7-3-15)25(29-24)34-13-22(30)27-18-8-11-20-21(12-18)33-14-32-20/h2-12H,13-14H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRHFUIKZJAMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Imidazole Ring: This involves the condensation of appropriate aldehydes or ketones with amines and thiourea under acidic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and imidazole intermediates using reagents such as thionyl chloride or phosphorus oxychloride to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the following features:

  • Molecular Formula : C19H20FN3O3S
  • Molecular Weight : 357.4 g/mol
  • Structural Components : The compound includes a benzodioxole moiety, an imidazole ring, and a sulfanyl group which contribute to its biological activity.

Biological Activities

Research indicates several promising biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that derivatives of imidazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide have demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Properties :
    • The sulfanyl group in the compound may enhance its ability to penetrate bacterial membranes, making it effective against certain bacterial strains. Research into similar compounds has indicated their potential as antimicrobial agents .
  • Neuroprotective Effects :
    • Compounds containing benzodioxole structures have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the efficacy of a related imidazole derivative on human breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways. This suggests that this compound may have similar effects due to structural similarities .

Case Study 2: Antimicrobial Activity

In another study examining the antimicrobial properties of sulfanyl-containing compounds, researchers found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanisms were attributed to disruption of bacterial cell wall synthesis and function .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Scaffolds and Functional Group Variations

The compound’s imidazole-thioether core distinguishes it from analogs with benzimidazole (), indole (–4), or triazole (–16) backbones. Key structural comparisons include:

Compound Name / ID (Source) Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Reported Activity/Properties
Target Compound () Imidazole-thioether 4-Fluorophenyl, 4-methoxyphenyl, benzodioxole, sulfanyl 487.49 N/A (structural analysis inferred)
Compound 36 () Benzimidazole 4-Fluorobenzyl, methylsulfonyl, acetamide 521.61 Anticancer (in silico modeling)
Compound 41 () Indole 4-Chlorobenzoyl, trifluoromethyl, sulfonamide 582.93 Enzyme inhibition (general procedure)
NSC784921 () Imidazole-sulfonyl Phenyl, cyclopropyl, benzenesulfonyl 455.54 N/A (synthetic intermediate)
Z56936643 () Thiadiazole 3-Chloro-4-methylphenyl, benzylsulfanyl 464.96 Antimicrobial (inferred from analogs)

Key Observations :

  • Benzodioxole vs. Simple Aromatic Groups : The benzodioxole group in the target compound may improve metabolic stability compared to the unsubstituted phenyl rings in ’s NSC784921 or the chlorophenyl groups in ’s Compound 41. This is due to the electron-donating methylenedioxy group, which resists oxidative degradation .
  • Sulfanyl (-S-) vs. Sulfonyl groups often enhance solubility but may reduce membrane permeability .
  • Fluorophenyl and Methoxyphenyl Substitutents : The 4-fluorophenyl group (common in , and 16) contributes to lipophilicity and target affinity, while the 4-methoxyphenyl group in the target compound could enhance π-stacking interactions with aromatic residues in enzymes .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a benzodioxole moiety, an imidazole ring, and an acetamide group. The synthesis typically involves multi-step organic reactions, including the formation of the benzodioxole and imidazole intermediates. The coupling of these intermediates with sulfanyl and acetamide groups is facilitated by various reagents and catalysts under controlled conditions.

Key Synthetic Steps:

  • Preparation of benzodioxole and imidazole intermediates.
  • Coupling reactions to form the final compound.
  • Use of purification techniques to isolate the product.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related imidazole derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and Candida species.

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismIC50 (µM)Reference
IT10Mtb H37Ra2.32
IT06Mtb H37Ra15.22
5lC. albicans0.287

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Imidazole derivatives are known for their ability to inhibit tumor growth through various mechanisms, including the modulation of apoptosis pathways and cell cycle regulation.

Case Study:
A study involving related compounds demonstrated that specific substitutions on the imidazole ring can enhance cytotoxicity against cancer cell lines while minimizing toxicity to normal cells. For example, compounds with fluorinated phenyl groups exhibited enhanced activity against breast cancer cells.

3. Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. These studies indicate favorable interactions with key enzymes involved in cell proliferation and survival.

Key Findings:

  • Binding affinity to target proteins correlates with observed biological activity.
  • Structural modifications can lead to improved efficacy through enhanced binding interactions.

4. Conclusion

This compound represents a promising candidate for further research in antimicrobial and anticancer applications. Ongoing studies focusing on its mechanism of action and optimization of its chemical structure are essential for developing effective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide?

The synthesis involves multi-step reactions, including:

  • Condensation reactions to form intermediates, such as coupling 4-fluoroaniline derivatives with isocyanides (analogous to methods in triazole carboxamide synthesis) .
  • Sulfanyl group introduction via nucleophilic substitution or thiol-ene reactions, as seen in structurally related imidazole-thioacetamide derivatives .
  • Final amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzodioxolyl and imidazole-sulfanyl moieties . Purity is typically confirmed by HPLC (>95%) and intermediates validated via 1^1H/13^13C-NMR .

Q. How should researchers characterize the compound’s structure?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C-NMR to confirm substituent positions and connectivity, with attention to splitting patterns (e.g., methoxy groups at ~3.8 ppm, fluorophenyl aromatic protons) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., [M+H]+^+ or [M+Na]+^+ peaks) .
  • X-ray crystallography: For unambiguous confirmation of stereochemistry and bond angles, especially for imidazole ring conformations .

Advanced Research Questions

Q. How can data contradictions during structural elucidation be resolved?

  • Scenario: Discrepancies between NMR-predicted and crystallographic structures.
  • Method: Prioritize X-ray diffraction to resolve ambiguities. For example, in related imidazole derivatives, crystallography confirmed the R-configuration of sulfinyl groups despite NMR suggesting alternative conformers .
  • Complementary tools: DFT calculations to model energetically favorable conformers and compare with experimental data .

Q. What experimental design strategies optimize synthesis yield and reproducibility?

  • Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, catalyst loading) .
  • Bayesian optimization: Efficiently explore reaction parameter space (e.g., solvent polarity, stoichiometry) with limited experimental runs, as demonstrated in flow-chemistry syntheses .
  • In-line analytics: Implement HPLC or IR monitoring for real-time feedback, reducing batch-to-batch variability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

  • Step 1: Synthesize analogs with systematic substitutions (e.g., replacing 4-methoxyphenyl with nitro or pyridyl groups) to assess electronic/steric effects .
  • Step 2: Use molecular docking to predict binding affinities toward target proteins (e.g., Bcl-2/Mcl-1 for anticancer activity) .
  • Step 3: Validate with in vitro assays (e.g., IC50_{50} measurements in cancer cell lines) and correlate with substituent properties (logP, polar surface area) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Issue: Thioether oxidation or imidazole ring instability during scale-up.
  • Solutions:
  • Use inert atmospheres (N2_2/Ar) to prevent sulfanyl group oxidation .
  • Optimize crystallization conditions (e.g., solvent polarity gradients) to remove byproducts .
  • Employ continuous-flow reactors for precise control of reaction kinetics and heat transfer .

Methodological Notes

  • Data Reproducibility: Detailed HRMS/NMR parameters (e.g., δ values, coupling constants) are critical for replicating results .
  • Ethical Reporting: Disclose optimization algorithm parameters (e.g., Bayesian priors) to ensure transparency in AI-driven synthetic workflows .

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